molecular formula C23H32BN3O4 B13723036 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13723036
M. Wt: 425.3 g/mol
InChI Key: XYDNQVBLKDVDLO-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly provided; MDL: MFCD30187998) features a piperidine core substituted with a benzyl ester group at the 1-position. A pyrazole ring, bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, is linked via a methylene bridge to the piperidine's 4-position. Its molecular formula is C₂₃H₃₂BN₃O₄, with a molecular weight of 425.34 g/mol, and a purity of ≥95% . The dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the benzyl ester may modulate solubility and metabolic stability in biological systems.

Properties

Molecular Formula

C23H32BN3O4

Molecular Weight

425.3 g/mol

IUPAC Name

benzyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H32BN3O4/c1-22(2)23(3,4)31-24(30-22)20-14-25-27(16-20)15-18-10-12-26(13-11-18)21(28)29-17-19-8-6-5-7-9-19/h5-9,14,16,18H,10-13,15,17H2,1-4H3

InChI Key

XYDNQVBLKDVDLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step procedures combining:

  • Formation of the boronate ester-substituted pyrazole intermediate,
  • Alkylation or substitution reactions to introduce the piperidine moiety,
  • Esterification to install the benzyl ester functionality on the carboxylic acid group.

The key synthetic challenge lies in the selective functionalization of the pyrazole ring with the boronate ester and subsequent coupling with the piperidine carboxylic acid derivative.

Preparation of the Boronate Ester-Substituted Pyrazole Intermediate

A common starting point is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , which can be functionalized to introduce protecting groups or reactive handles for further coupling.

Example procedure:

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF).
  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in oil) portionwise to deprotonate the pyrazole nitrogen.
  • Stir the reaction at 0 °C for a short time, then allow it to warm to room temperature.
  • Add (2-(chloromethoxy)ethyl)trimethylsilane dropwise or in one portion as an alkylating agent.
  • Stir the mixture overnight at ambient temperature.
  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
  • Wash organic layers with water and brine, dry over magnesium sulfate, and concentrate to yield the alkylated pyrazole bearing the boronate ester.

This reaction typically affords the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole with yields ranging from 60% to 86% depending on conditions.

Coupling with Piperidine Carboxylic Acid Derivative

The next step involves coupling the boronate ester-substituted pyrazole with a piperidine derivative bearing a carboxylic acid protected as a benzyl ester.

  • The piperidine-1-carboxylic acid benzyl ester can be prepared via standard esterification of piperidine-1-carboxylic acid with benzyl alcohol using coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP) in dichloromethane.
  • The alkylated pyrazole intermediate is then reacted with the piperidine derivative under basic conditions (e.g., potassium carbonate in DMF) to form the desired C–N bond linking the pyrazole and piperidine moieties.
  • Heating at moderate temperatures (e.g., 95 °C) for several hours may be required to drive the substitution reaction to completion.
  • Workup involves aqueous quenching, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole deprotonation and alkylation 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, NaH (60% in oil), DMF, 0 °C to RT, (2-(chloromethoxy)ethyl)trimethylsilane 60–86 Stirring overnight; extraction and purification by chromatography
Piperidine esterification Piperidine-1-carboxylic acid, benzyl alcohol, DCC, DMAP, DCM, RT, 2 days Moderate Esterification to benzyl ester for protection
Coupling of pyrazole intermediate with piperidine ester Alkylated pyrazole intermediate, piperidine-1-carboxylic acid benzyl ester, K2CO3, DMF, 95 °C, 3–5 h ~40–60 Purification by silica gel chromatography; reaction time and temperature critical

Analytical and Purification Techniques

Research Findings and Notes

  • The boronate ester group in the pyrazole moiety is stable under the described reaction conditions and can be used as a handle for further Suzuki-Miyaura cross-coupling reactions.
  • The presence of the benzyl ester protects the carboxylic acid during coupling and can be removed later under hydrogenolysis conditions if needed.
  • The synthetic route is adaptable to other pyrazole and piperidine derivatives, allowing structural diversification.
  • Yields vary depending on reagent purity, reaction time, and temperature control, with sodium hydride and potassium carbonate being effective bases for deprotonation and substitution steps, respectively.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, borylation reactions typically yield pinacol benzyl boronate, while hydroboration reactions produce corresponding hydroborated products .

Scientific Research Applications

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in borylation reactions, while the pyrazole and piperidine rings can interact with various biological targets, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name / ID Core Structure Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Piperidine Benzyl ester, pyrazolylmethyl-dioxaborolane C₂₃H₃₂BN₃O₄ 425.34 Suzuki coupling, medicinal chemistry
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine Pyridine Pyridine replaces piperidine; lacks benzyl ester C₁₉H₂₅BN₂O₂ 328.24 Intermediate in heterocyclic synthesis
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester Piperidine Phenoxymethyl replaces pyrazolylmethyl C₂₆H₃₄BNO₅ 451.4 Boron-containing drug scaffolds
1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester Pyrazole-pyridine Pyridine-piperidine hybrid; pinacol ester C₁₉H₂₅BN₂O₂ 328.24 Cross-coupling reagents
4-Piperidinomethyl phenylboronic acid pinacol ester Piperidine Direct piperidinomethyl-phenyl linkage C₂₃H₃₅BN₂O₄ 414.36 Targeted protein modification

Impact of Structural Differences on Reactivity and Bioactivity

  • Pyridine vs. Piperidine Core (e.g., vs. Target Compound):
    Replacing piperidine with pyridine reduces steric hindrance and alters basicity (pyridine pKa ~5 vs. piperidine ~11). This impacts solubility in acidic environments and reactivity in metal-catalyzed reactions .
  • Benzyl Ester vs. Phenoxymethyl Substituents (e.g., ): The phenoxymethyl group in increases hydrophobicity (logP ~3.8 vs.
  • Bioactivity Profile Clustering :
    Compounds with similar dioxaborolane-pyrazole motifs (e.g., ) exhibit clustered bioactivity profiles, suggesting shared mechanisms such as ROS-mediated apoptosis in cancer therapy .

Biomedical Relevance

  • Piperidine-containing analogues (e.g., ) are explored as protease inhibitors due to their conformational flexibility and hydrogen-bonding capabilities .

Biological Activity

The compound 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic molecule that incorporates a boron-containing moiety and a pyrazole structure. Its biological activity has been the subject of various studies focusing on its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C19H28B1N3O3C_{19}H_{28}B_{1}N_{3}O_{3} with a molecular weight of approximately 351.27 g/mol. The structure can be broken down into several key components:

  • Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Pyrazole moiety : Known for its biological activity in various medicinal applications.
  • Dioxaborolane group : Enhances the compound's stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, potentially influencing pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit varying degrees of inhibition against key enzymes such as PI3K (phosphoinositide 3-kinase), which plays a crucial role in cancer cell signaling pathways. For instance:

  • Compound analogs have demonstrated IC50 values ranging from 0.47 µM to 0.77 µM against PI3Kδ and PI3Kα isoforms, indicating significant inhibitory potential .

In Vivo Studies

Animal model studies have indicated promising results regarding the anti-cancer efficacy of this compound. It has been shown to reduce tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression.

Case Study 1: Anti-Cancer Activity

A study published in Frontiers in Specialty Chemicals reported that a related pyrazole derivative demonstrated potent anti-tumor effects in vivo. The compound was administered to mice with implanted tumors, resulting in a significant reduction in tumor size compared to controls .

CompoundTumor Size Reduction (%)IC50 (µM)
Analog A65%0.47
Analog B50%0.77

Case Study 2: Kinase Inhibition

Research highlighted in MDPI evaluated the kinase inhibition profile of several derivatives including the benzyl ester variant. The findings indicated that compounds with bulky substituents exhibited enhanced selectivity towards PI3Kδ over other isoforms .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest:

  • Good solubility at physiological pH.
  • Moderate metabolic stability , indicating potential for prolonged therapeutic action.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can purity be ensured?

The compound is synthesized via multi-step reactions involving boronic ester formation and coupling reactions. A common approach includes:

  • Step 1 : Suzuki-Miyaura coupling of a pyrazole-boronic ester intermediate with a benzyl-protected piperidine derivative under palladium catalysis (e.g., PdCl₂(dppf)) .
  • Step 2 : Purification via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to achieve >95% purity .
  • Critical Parameters : Catalyst loading (0.05–0.1 equiv), solvent (dioxane/H₂O), and inert atmosphere (N₂) to prevent boronate hydrolysis .

Purity Validation :

TechniqueTarget Metrics
LC-MS[M+H]⁺ = 455.3
¹H NMRδ 1.3 (s, 12H, pinacol CH₃), δ 7.2–7.4 (m, 5H, benzyl)
HPLC≥97% purity (C18 column, acetonitrile/H₂O gradient)
Data derived from analogous boronate esters .

Q. How is this compound characterized structurally, and what analytical methods are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹¹B NMR to verify boronate ester integrity (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ = 455.3) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves piperidine-pyrazole spatial arrangement, as seen in related piperidine-boronate hybrids .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling yields for this compound in complex reaction matrices?

Yield optimization involves:

  • Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems (yield: 75% vs. 45%) .
  • Solvent Systems : Dioxane/H₂O (10:1) enhances boronate stability compared to THF .
  • Base Selection : K₂CO₃ (over Na₂CO₃) minimizes side reactions in biphasic conditions .

Contradictions in Literature :

  • Some protocols report reduced yields (>20% loss) when scaling from mmol to gram quantities due to boronate hydrolysis. Mitigation: Strict anhydrous conditions and reduced reaction time .

Q. How does the benzyl ester group influence the compound’s stability and reactivity in biological assays?

The benzyl ester:

  • Enhances Lipophilicity : LogP increases by ~1.5 compared to free carboxylic acid analogs, improving cell membrane permeability .
  • Stability Trade-offs : Susceptible to enzymatic cleavage (e.g., esterases), necessitating stability assays in serum-containing media .
  • Functionalization Potential : Can be selectively deprotected (H₂/Pd-C) to generate free piperidine-carboxylic acid for conjugation .

Q. What are the methodological considerations for studying this compound’s role in enzyme inhibition?

Key steps include:

  • Target Selection : Prioritize enzymes with accessible boronate-binding pockets (e.g., proteases, kinases) .
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd < 10 µM achievable for related analogs) .
  • Control Experiments : Compare activity against non-boronate analogs to isolate boronate-specific effects .

Q. How do structural modifications (e.g., pyrazole vs. thiazole) alter the compound’s properties?

Substituting pyrazole with thiazole:

  • Electronic Effects : Thiazole’s electron-withdrawing nature reduces boronate Lewis acidity, altering reactivity in cross-couplings .
  • Biological Activity : Thiazole analogs show 3–5x higher potency against D1 protease due to improved H-bonding .

Comparative Data :

SubstituentLogPIC₅₀ (D1 Protease)
Pyrazole2.812 µM
Thiazole3.14 µM
Data extrapolated from analogous systems .

Methodological Best Practices

Q. What protocols ensure reproducible handling and storage of this boronate ester?

  • Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .
  • Handling : Use anhydrous solvents (e.g., dried THF) for reactions to avoid boronate hydrolysis .
  • Quality Checks : Monthly NMR (¹¹B) to monitor decomposition; discard if δ shifts >2 ppm .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking Studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., D1 protease) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

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